
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid is a compound that features a purine base attached to a butenoic acid chain The purine base is a common structural motif in many biologically significant molecules, including nucleotides and nucleosides
Méthodes De Préparation
The synthesis of 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of a purine derivative with a butenoic acid precursor under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Analyse Des Réactions Chimiques
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s purine base makes it relevant for studies involving nucleic acids and their analogs. It can be used in the development of nucleotide analogs for research purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can be compared with other similar compounds, such as:
(6-Amino-9H-purin-9-yl)methanol: This compound features a purine base attached to a methanol group and has different chemical properties and applications.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid:
The uniqueness of this compound lies in its specific structure, which combines a purine base with a butenoic acid chain, offering distinct chemical and biological properties.
Propriétés
Numéro CAS |
116522-65-7 |
|---|---|
Formule moléculaire |
C9H9N5O2 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
4-(6-aminopurin-9-yl)but-2-enoic acid |
InChI |
InChI=1S/C9H9N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h1-2,4-5H,3H2,(H,15,16)(H2,10,11,12) |
Clé InChI |
KYZTVBQYKOVRFU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC=CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


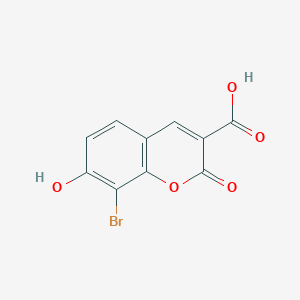
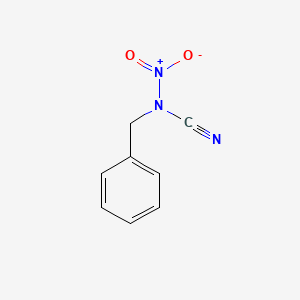
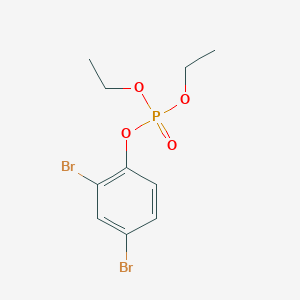
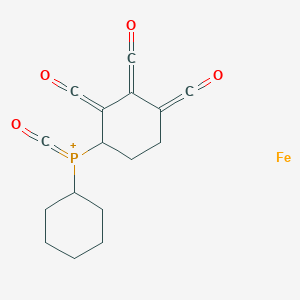
-lambda~5~-arsane](/img/structure/B14307048.png)
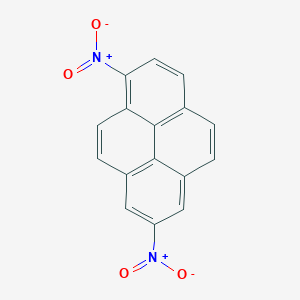
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)


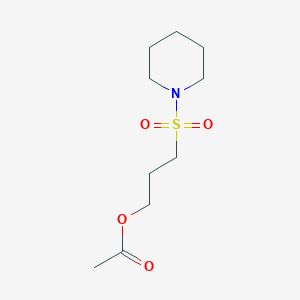
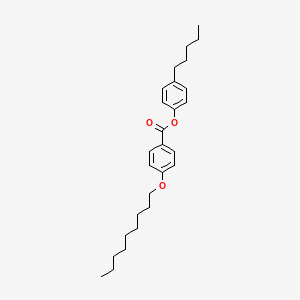
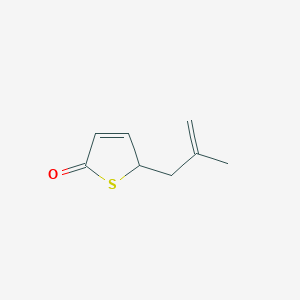
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
